N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4/c1-16(2)27-24(31)23(30)26-14-20(17-3-8-21-22(13-17)33-15-32-21)29-11-9-28(10-12-29)19-6-4-18(25)5-7-19/h3-8,13,16,20H,9-12,14-15H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKRHNKRZJDSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction with a suitable halogenated precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions, such as using amide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide bonds, potentially yielding amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, primarily due to the presence of the benzodioxole ring and piperazine moiety. These structural features are associated with various therapeutic effects.
Antitumor Activity
Research indicates that derivatives of benzodioxole can inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against cancer cell lines such as Huh7 and MDA-MB 231. These findings suggest that N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide could be developed as an anticancer agent due to its potential to disrupt cancer cell growth and survival pathways.
Kinase Inhibition
The compound's structure suggests possible activity against specific kinases, including DYRK1A, which is implicated in neurodegenerative diseases. Related studies have shown that similar compounds exhibit strong inhibitory effects on DYRK1A with sub-micromolar IC50 values, indicating a promising avenue for further research into neuroprotective therapies.
Central Nervous System Activity
The piperazine component is known for its role in neuroactive compounds, potentially influencing central nervous system (CNS) activity. Compounds with piperazine structures have been linked to antidepressant and anxiolytic effects, suggesting that this compound may also exhibit similar properties .
Potential Industrial Applications
Given its pharmacological properties, this compound has potential applications in pharmaceutical development:
Drug Development
Due to its anticancer and neuroprotective properties, this compound could serve as a lead compound for new drug formulations targeting cancer and neurodegenerative disorders.
Analytical Chemistry
The unique structural features of this compound may also lend themselves to applications in analytical chemistry, particularly in fingerprint detection methods where compounds with similar structures have shown promise in enhancing adhesion properties for latent fingerprint analysis .
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) and ion channels. The compound may modulate these targets by binding to their active sites, thereby influencing downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-substituted ethanediamides with variations in aromatic, heterocyclic, and substituent groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis :
Piperazine Substitution: The 4-fluorophenyl group in the target compound (vs. 2-fluorophenyl in ) optimizes steric and electronic interactions with aromatic residues in receptor binding pockets, as seen in antipsychotics like aripiprazole .
Aromatic/Heterocyclic Systems :
- 1,3-Benzodioxole (target compound) provides metabolic resistance compared to thienyl (), which is more prone to oxidative metabolism .
- Tetrahydrofuranmethyl () introduces polarity, likely reducing CNS activity compared to the isopropyl group in the target compound.
Ethanediamide Backbone :
- The isopropyl substituent balances lipophilicity and steric bulk, favoring passive diffusion across membranes. In contrast, Schiff base derivatives () may exhibit instability under physiological conditions .
Research Implications and Limitations
While the provided evidence clarifies structural distinctions, direct pharmacological data (e.g., IC50 values, receptor binding assays) for the target compound are absent. Comparative studies should prioritize:
- In vitro receptor profiling to quantify affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors.
- ADME studies to assess metabolic stability of the benzodioxole vs. thienyl groups.
- Molecular docking to rationalize the impact of 4-fluorophenyl vs. 2-fluorophenyl positioning.
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound characterized by the presence of both aromatic and heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. A structure–activity relationship (SAR) analysis demonstrated that derivatives with specific substitutions on the piperazine ring exhibited significant cytotoxicity against various cancer cell lines, including prostate cancer cells (DU145, PC-3, and LNCaP) .
Key Findings:
- IC50 Values:
- Compound 4: IC50 = 1.28 μM (DU145)
- Compound 5: IC50 = 3.57 μM (DU145)
- Compound 6: IC50 = 4.84 μM (PC-3)
These compounds showed selective activity against cancer cells while exhibiting minimal effects on normal epithelial cells, indicating a favorable therapeutic index.
The mechanism through which these compounds exert their effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The presence of the benzodioxole moiety may enhance interaction with biological targets, potentially influencing cellular responses to treatment .
Case Studies
In a comparative study involving various arylpiperazine derivatives, it was observed that modifications at the para position of the phenyl group significantly affected cytotoxicity profiles. For instance:
- Compounds with electron-withdrawing groups at specific positions demonstrated enhanced antitumor activity compared to those with electron-donating groups .
| Compound | Structure | IC50 (μM) | Cell Line |
|---|---|---|---|
| 4 | Structure | 1.28 | DU145 |
| 5 | Structure | 3.57 | DU145 |
| 6 | Structure | 4.84 | PC-3 |
Pharmacological Profile
The pharmacological profile of this compound suggests that it may act as a multi-target agent. Its structural features allow for interactions with various receptors and enzymes involved in cancer progression and metastasis .
Safety and Toxicology
The safety profile of this compound is still under investigation. Preliminary data indicate low toxicity towards normal cells; however, comprehensive toxicological evaluations are necessary to establish its safety for clinical use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
- Methodology : Utilize multi-step organic synthesis, starting with coupling the 1,3-benzodioxol-5-yl moiety to a piperazine core via alkylation or reductive amination. Ethanediamide formation can be achieved via carbodiimide-mediated coupling of ethylenediamine derivatives. Purification via column chromatography (e.g., silica gel, gradient elution with dichloromethane/methanol) and validation via HPLC (≥95% purity) and LC-MS for molecular weight confirmation .
- Key Challenges : Managing steric hindrance during piperazine substitution and ensuring regioselectivity in ethanediamide formation.
Q. How can structural characterization be performed to confirm the target molecule?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm for benzodioxol and fluorophenyl groups) and piperazine/ethylenediamine backbone (δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₅H₂₈FN₃O₄).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O-C in benzodioxol) .
Q. What preliminary assays are suitable for evaluating biological activity?
- Methodology :
- In vitro binding assays : Screen for affinity to serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
- Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells (MTT assay) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s receptor-binding affinity?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₂A or D₂ receptors. Focus on piperazine-fluorophenyl and ethanediamide hydrogen-bonding motifs.
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How to resolve contradictions in reported pharmacological data for structurally similar compounds?
- Case Example : Discrepancies in serotonin receptor affinity between studies may arise from differences in assay conditions (e.g., cell lines, radioligands).
- Resolution :
- Standardize assays : Use identical cell membranes (e.g., CHO-K1 expressing human 5-HT₂A) and ligand concentrations.
- Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as racemic mixtures can skew results .
Q. What strategies improve synthetic yield of the ethanediamide moiety?
- Optimization :
- Coupling agents : Compare HOBt/EDCI vs. DCC/DMAP for amide bond formation.
- Solvent effects : Use DMF or THF to enhance solubility of intermediates.
- Temperature control : Conduct reactions at 0–4°C to minimize side reactions .
Q. How can metabolic stability be assessed for preclinical development?
- Methodology :
- Liver microsome assays : Incubate with human/rat liver microsomes (1 mg/mL) and quantify parent compound degradation via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .
Methodological Considerations
Designing SAR studies for piperazine-fluorophenyl derivatives
- Approach :
- Core modifications : Replace fluorophenyl with chloro-/methoxy-substituted phenyl to assess electronic effects.
- Side-chain variations : Substitute ethanediamide with urea or sulfonamide groups.
- Data analysis : Use SPSS or GraphPad Prism for EC₅₀/IC₅₀ comparisons and ANOVA .
Addressing solubility challenges in in vivo studies
- Strategies :
- Prodrug design : Introduce phosphate esters at the ethanediamide group.
- Formulation : Use PEG-400/water (1:1) or cyclodextrin-based vehicles .
Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Synthetic Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine-fluorophenyl core | Reductive amination | 65 | 97% |
| Ethanediamide precursor | Carbodiimide coupling | 58 | 95% |
| Final compound | Deprotection/purification | 45 | 98% |
Table 2 : Receptor Binding Affinity (Ki, nM)
| Target | Ki (nM) | Assay Type | Reference |
|---|---|---|---|
| 5-HT₂A | 12.3 ± 1.2 | Radioligand (³H-ketanserin) | |
| D₂ | 85.6 ± 6.7 | Radioligand (³H-spiperone) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
